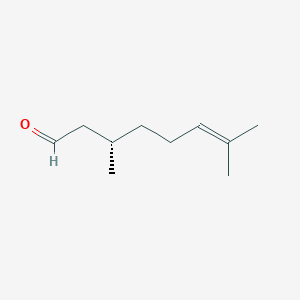

(-)-Citronellal

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044476 | |

| Record name | (S)-(-)-Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-05-3 | |

| Record name | (S)-Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-(-)-Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,7-dimethyloct-6-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for Citronellal

Chromatographic Techniques for Qualitative and Quantitative Profiling

Chromatography stands as a cornerstone for the separation and analysis of (-)-Citronellal from complex mixtures like essential oils. Various chromatographic techniques offer distinct advantages for its identification and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. gcms.cz When coupled with a mass spectrometer (MS), it provides both qualitative and quantitative data, making it an indispensable tool for the analysis of essential oils. gcms.czthermofisher.com GC-MS allows for the identification of individual components by comparing their mass spectra with established libraries, such as the NIST mass spectral library. thermofisher.comkoreascience.kr

The typical setup for analyzing essential oils containing citronellal (B1669106) involves using a capillary column, often with a nonpolar stationary phase like DB-5MS or a polyethylene (B3416737) glycol (PEG) phase. thermofisher.comkoreascience.kr The analysis time for a comprehensive profile of an essential oil can range from 30 to 60 minutes. thermofisher.com For instance, in the analysis of citronella oil, GC-MS can identify and quantify key constituents, including citronellal, citronellol (B86348), and geraniol (B1671447). koreascience.krui.ac.id Fractionation of citronella oil followed by GC-MS analysis has been shown to yield fractions with a high concentration of citronellal, reaching up to 88.56%. ui.ac.id

Table 1: GC-MS Analysis of Citronella Oil Fractions for this compound Content

| Fraction | This compound Content (%) |

|---|---|

| F2 | 50.13 |

| F3 | 74.89 |

| F4 | 88.56 |

| F5 | 84.89 |

| F6 | 55.38 |

Data sourced from a study on the fractionation of citronella oil. ui.ac.id

Chiral Gas Chromatography for Enantiomeric Analysis

Since this compound is a chiral molecule, distinguishing between its enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal, is often necessary. Chiral gas chromatography is the method of choice for this purpose. lcms.czscispace.comresearchgate.net This technique utilizes a chiral stationary phase, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (often on a β-DEX™ 225 column), which allows for the separation of the two enantiomers. lcms.czscispace.comresearchgate.netnih.gov

Complete baseline separation of citronellal isomers has been achieved using this method. lcms.cz Research has shown that in some essential oils, one enantiomer is predominant. For example, analysis of Indonesian Java citronella oil revealed an enantiomeric excess of 88.21% for (R)-(+)-citronellal. scispace.comresearchgate.net The retention times on a β-DEX-225 column are typically longer for the (R)-(+)-enantiomer. scispace.com This separation is critical for authenticity control of essential oils. researchgate.netnih.gov

Table 2: Enantiomeric Composition of Citronellal in Different Samples

| Sample | Enantiomeric Excess (ee) of (R)-(+)-citronellal (%) |

|---|---|

| Isolated Citronellal from Java Citronella Oil | 88.21 |

| Commercial Enantiomerically Pure Standard | 91.34 |

| Commercial Racemic Standard | 51.18 |

Data from enantioselective GC analysis. scispace.com

Isotope Ratio Mass Spectrometry (IRMS) Coupled with GC

For determining the botanical or geographical origin and detecting adulteration of essential oils containing this compound, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful tool. researchgate.netnih.govfmach.it This technique measures the stable isotope ratios of elements like carbon (δ¹³C) and hydrogen (δ²H) in the citronellal molecule. researchgate.netnih.gov

The isotopic signature can vary depending on the plant's metabolic pathways and the environmental conditions during its growth. fmach.it By coupling GC with IRMS, the isotopic ratios of individual compounds within an essential oil, such as citronellal, can be determined. researchgate.netnih.gov This data is invaluable for authenticity control, as synthetic citronellal will have a different isotopic fingerprint compared to its natural counterpart. researchgate.netfmach.it

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the quantification of this compound, particularly for non-volatile derivatives or when analyzing complex matrices. A validated reverse-phase HPLC (RP-HPLC) method has been developed for the detection and quantification of citral (B94496) (a mixture of geranial and neral, isomers of citronellal), which can be adapted for citronellal analysis. researchgate.net

One study detailed an HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net For citronellal, a retention time of 41.21 minutes was observed with a gradient elution method, detecting the compound at a wavelength of 220 nm. researchgate.net HPLC can be particularly useful for analyzing modified forms of citronellal, such as its glycosidic derivatives. researchgate.net

Supercritical Fluid Extraction and Analysis

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is an environmentally friendly and efficient method for extracting essential oils containing this compound from plant materials. researchgate.netresearchgate.netscielo.br The extracted oil can then be analyzed by GC or GC-MS. researchgate.netscielo.br SFE offers advantages over traditional methods like steam distillation, as it operates at lower temperatures, preserving thermolabile compounds, and avoids the use of toxic organic solvents. researchgate.net

The yield and composition of the extracted oil are influenced by parameters such as pressure, temperature, and the use of co-solvents. scielo.brnih.gov Studies on the SFE of citronella oil have shown that extraction yields can range from 0.7% to 1.92%. researchgate.netresearchgate.net The highest yield was obtained at 110 bar and 50°C. researchgate.netresearchgate.net Analysis of SFE extracts from Eucalyptus citriodora leaves showed that citronellal was the major component, with a concentration of 79%, which was higher than that obtained by hydrodistillation. nih.gov

Table 3: Effect of Pressure and Temperature on Supercritical Fluid Extraction Yield of Citronella Oil

| Pressure (bar) | Temperature (°C) | Extraction Yield (%) |

|---|---|---|

| 80 | 40 | ~0.7 |

| 110 | 50 | 1.92 |

Data from SFE experiments on Cymbopogon nardus. researchgate.netresearchgate.net

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in elucidating the structural and dynamic properties of this compound. Broadband rotational spectroscopy, in conjunction with quantum-chemical calculations, has been instrumental in exploring its complex conformational landscape. rsc.org Due to its flexible acyclic structure with five C-C single bonds, citronellal can adopt numerous conformations. rsc.org

A study using a molecular jet identified and assigned fifteen stable conformations of citronellal. rsc.org This detailed structural information is crucial for understanding its chemical reactivity, such as in the Prins reaction where the initial conformation influences the formation of different isopulegol (B1217435) isomers. rsc.org

Mass spectrometry provides key information about the fragmentation pattern of citronellal. mdpi.com In a 70 eV mass spectrum, the molecular ion peak for citronellal (C₁₀H₁₈O) appears at m/z 154. mdpi.com Other significant fragment ions are observed at m/z 136, 95, 84, and 55, with the base peak at m/z 69. mdpi.com Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are also routinely used to confirm the structure of isolated or synthesized citronellal and its derivatives. scispace.comresearchgate.netutm.mytandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) typically appears as a triplet in the downfield region around 9.73 ppm. uncp.edu The vinyl proton (=CH) shows a triplet at approximately 5.09 ppm. chemicalbook.com The methyl groups attached to the double bond and the chiral center exhibit distinct signals, often appearing as singlets or doublets in the upfield region. uncp.educhemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound structure. The carbonyl carbon of the aldehyde group is highly deshielded and resonates at a chemical shift of about 201.9 ppm. uncp.edu The two sp² hybridized carbons of the double bond appear in the range of 123-132 ppm. uncp.edu The remaining sp³ hybridized carbons, including the methyl groups, are found in the upfield region of the spectrum. uncp.edu The ability of ¹³C NMR to distinguish between different natural products in essential oils makes it valuable for quality assessment. process-nmr.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

This table provides typical chemical shift values for the hydrogen and carbon atoms in this compound.

| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1/H1 (CH₃) | 1.60 (s) | 17.18 |

| C2/H2 (CH₃) | 1.68 (s) | 25.25 |

| C3 | - | 131.06 |

| C4/H4 | 5.09 (t) | 123.80 |

| C9/H9 | 2.1-2.2 (m) | 50.59 |

| C10/H10 (CHO) | 9.73 (t) | 201.90 |

Data sourced from references uncp.eduprocess-nmr.com. Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations.

The most prominent peaks include a strong absorption band around 1727 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. Another characteristic peak is the aldehydic C-H stretching vibration, which appears around 2721 cm⁻¹. The C=C stretching of the alkene group is observed near 1671 cm⁻¹. Additionally, the spectrum shows bands corresponding to C-H stretching and bending vibrations of the alkyl groups. FT-IR, particularly when coupled with Attenuated Total Reflectance (ATR), is a valuable tool for the quality control of essential oils containing citronellal. nih.govmdpi.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

This table lists the main infrared absorption frequencies and their corresponding functional groups for this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~3413 | O-H (trace water) | Stretching |

| ~2923 | C-H (alkyl) | Stretching |

| ~2721 | C-H (aldehyde) | Stretching |

| ~1727 | C=O (aldehyde) | Stretching |

| ~1671 | C=C (alkene) | Stretching |

| ~1453 | C-H (alkyl) | Bending |

| ~1378 | C-O-H | Deformation |

Data sourced from reference .

Chemometric and Computational Analysis for Terpene Patterns

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the analysis of terpenes like this compound, chemometric techniques are essential for interpreting complex datasets, particularly for determining authenticity and origin. researchgate.netanalis.com.my

Principal Component Analysis (PCA) for Origin and Adulteration

Principal Component Analysis (PCA) is a powerful multivariate statistical tool used to reduce the dimensionality of complex datasets while retaining the most important information. mdpi.com In the context of this compound, PCA is applied to analytical data, such as that from GC-MS or FT-IR, to differentiate essential oils based on their geographical origin or to detect adulteration. nih.govresearchgate.net

By analyzing the chemical profiles of essential oils from different sources, PCA can identify subtle variations in the concentration of this compound and other constituent terpenes. scielo.br This allows for the classification of oils and the identification of outliers that may indicate adulteration with synthetic compounds or cheaper oils. nih.govresearchgate.net For instance, PCA of FT-IR spectral data can effectively discriminate between pure and adulterated citronella oil. nih.govump.edu.my The analysis creates score plots where samples cluster based on their chemical similarities, providing a visual representation of the data structure. mdpi.comjapsonline.com

Method Validation and Standardization in Analytical Research

The validation and standardization of analytical methods are critical to ensure the reliability and consistency of results in the analysis of this compound. azolifesciences.comastm.org This is particularly important for quality control in the pharmaceutical, food, and cosmetic industries. researchgate.netcrsubscription.com

Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of a measured value to the true or accepted value. europa.eupharmaguideline.com In the analysis of this compound, accuracy is often determined by analyzing a certified reference material or by comparing the results with a well-characterized method. europa.euscitepress.org It is typically expressed as a percentage recovery. europa.eu

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to a homogeneous sample. europa.eupharmaguideline.com It is usually expressed as the standard deviation or coefficient of variation. Precision can be considered at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu

Reproducibility is the ability of an analytical method to produce consistent results when performed by different analysts in different laboratories using different instruments. researchgate.netcrsubscription.com Establishing the reproducibility of methods for this compound analysis is crucial for the standardization and harmonization of testing protocols across the industry. astm.orglabx.com

The validation of analytical methods for terpenes, including this compound, ensures that the data generated is reliable for making informed decisions about product quality and authenticity. azolifesciences.comresearchgate.net

Biosynthesis and Metabolic Pathways of Citronellal

Precursor Pathways in Plants

The journey to (-)-citronellal begins with the synthesis of universal five-carbon (C5) precursors, which are assembled into the C10 backbone of monoterpenes.

All terpenoids, including this compound, are derived from two primary C5 isomers: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govtaylorandfrancis.com Plants utilize two distinct pathways to generate these essential precursors, which are segregated into different cellular compartments. nih.govtaylorandfrancis.comoup.com

The Mevalonate (MVA) pathway , located in the cytosol, synthesizes IPP and DMAPP from acetyl-CoA. nih.govmdpi.comwikipedia.org This pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). nih.gov

The Methylerythritol 4-phosphate (MEP) pathway , which operates in the plastids, produces IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govwikipedia.org This pathway supplies the precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. nih.govoup.com

The enzyme isopentenyl pyrophosphate isomerase (IDI) interconverts IPP and DMAPP, balancing the pool of these precursors required for subsequent condensation reactions. mdpi.comwikipedia.org Although spatially separate, there is evidence of cross-talk and exchange of these precursors between the cytosol and plastids. nih.gov

The first committed step in monoterpene biosynthesis is the formation of the C10 precursor, geranyl pyrophosphate (GPP). nih.gov This reaction is catalyzed by GPP synthase (GPPS), a type of prenyltransferase. nih.govoup.com GPPS facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. taylorandfrancis.commdpi.com In plastids, where monoterpene synthesis predominantly occurs, GPP serves as the direct substrate for a wide array of monoterpene synthases. nih.govnih.gov The formation of GPP is a critical branch point, directing metabolic flux from the central isoprenoid pool towards the production of monoterpenoids like geraniol (B1671447), the immediate precursor to the citronellal (B1669106) biosynthetic branch. nih.govresearchgate.net

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Metabolism

Enzymatic Conversion of Geraniol to Citronellal

The biosynthesis of citronellol (B86348), and by extension its aldehyde form citronellal, from geraniol has been demonstrated in multiple plant species, including Pelargonium, rose, and the crab-lipped spider orchid (Caladenia plicata). oup.comresearchgate.netoup.com Research indicates this conversion is not a single reaction but a multi-step pathway. oup.comoup.comihc2022.org In Pelargonium and other species, this process involves the oxidation of geraniol to its corresponding aldehyde, citral (B94496) (a mixture of the isomers geranial and neral), followed by the reduction of citral to citronellal. oup.comoup.com An alcohol dehydrogenase (ADH) can then further reduce citronellal to citronellol. oup.comihc2022.org

A key step in this pathway is the reduction of citral to citronellal. This reaction is catalyzed by a specific class of enzymes known as citral reductases (CIRs). In rose-scented pelargoniums (Pelargonium spp.), extensive research has identified three enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family that function as citral reductases. researchgate.netmpg.denih.gov These have been named P. x hybridum citral reductases (PhCIRs). oup.commpg.de The functional role of PhCIRs in citronellol biosynthesis was confirmed through transgenic RNAi lines, which showed that suppression of these enzymes led to a lack of citronellol accumulation. researchgate.netmpg.de These enzymes utilize cofactors such as NADH or NADPH to reduce the carbon-carbon double bond of citral. researchgate.netnih.gov

The stereochemistry of the final product is of significant industrial and biological importance. Enzymes involved in citronellal production exhibit distinct stereoselectivity, producing either the (R)-(+) or (S)-(-) enantiomer.

Despite having high amino acid sequence identity, the three characterized PhCIRs in Pelargonium show contrasting stereoselectivity. researchgate.netoup.comnih.gov Two of the PhCIRs predominantly produce (S)-citronellal (approximately 90%), while the third enzyme generates a racemic mixture of both (R)- and (S)-citronellal. mpg.de This enzymatic control is crucial as it directly determines the enantiomeric ratio of citronellol in the plant's essential oil. researchgate.netihc2022.org

Other enzyme families, such as Old Yellow Enzymes (OYEs), also catalyze the reduction of citral with varying stereoselectivity. acs.orgnih.gov For instance, a bienzymatic cascade using a copper radical oxidase and OYE2 from Saccharomyces cerevisiae can produce (R)-citronellal with high enantiomeric excess (ee), whereas using GluER from Gluconobacter oxydans yields (S)-citronellal with excellent ee. acs.orgnih.govsemanticscholar.org

| Enzyme | Source Organism | Substrate | Major Product | Enantiomeric Excess (ee) / Ratio | Reference |

|---|---|---|---|---|---|

| PhCIR1a/b | Pelargonium x hybridum | Citral | (S)-Citronellal | ~90% (S) | mpg.de |

| PhCIR2 | Pelargonium x hybridum | Citral | (R/S)-Citronellal | Racemic | researchgate.netmpg.de |

| OYE2 | Saccharomyces cerevisiae | Geranial | (R)-Citronellal | 95.9% ee | acs.org |

| GluER | Gluconobacter oxydans | Geranial | (S)-Citronellal | 99.2% ee | nih.govsemanticscholar.org |

| OYE2p (Y84V variant) | Saccharomyces cerevisiae YJM1341 | (E/Z)-Citral | (R)-Citronellal | 98.0% ee | nih.gov |

To understand the molecular basis of stereocontrol, researchers have employed site-directed mutagenesis to alter key amino acid residues in the active sites of these enzymes. Studies on Pelargonium citral reductases (PhCIRs) have successfully pinpointed the residues responsible for their differing stereoselectivities. researchgate.net Taking advantage of the high sequence similarity between the S-selective and racemic PhCIRs, researchers identified that a single amino acid substitution in the catalytic site is primarily responsible for the switch in enantioselectivity. researchgate.netoup.commpg.de

Specifically, the mutation of tryptophan at position 332 to a phenylalanine in the racemic PhCIR2 (PhCIR2 W332F) caused the enzyme to predominantly synthesize (S)-citronellal, achieving 93% enantioselectivity and mimicking the activity of the PhCIR1 enzymes. researchgate.net Conversely, mutating other aromatic residues had a much less significant impact, indicating that position 332 plays a central role in determining the stereochemical outcome of the reduction. researchgate.net Similar mutagenesis studies on other enzymes, like the NCR ene reductase, have also demonstrated the ability to invert or alter enantioselectivity by mutating key active-site residues, such as W66. nih.govresearchgate.net

| Enzyme | Mutation | Effect on Product Stereoselectivity | Reference |

|---|---|---|---|

| PhCIR2 (racemic) | W332F | Switched to produce mainly (S)-citronellal (93% enantioselectivity) | researchgate.net |

| PhCIR1b (S-selective) | F324Y | Marginal change in enantiomeric ratio | researchgate.net |

| NCR Ene Reductase (S-selective) | W66A | Inverted (E)-citral reduction from >99% (S) to 46% (R) | nih.govresearchgate.net |

| OYE2p (R-selective) | Y84V | Enhanced R-stereoselectivity toward (E/Z)-citral to 98.0% ee | nih.gov |

Role of Citral Reductases (e.g., PhCIRs in Pelargonium)

Stereoselectivity of Enzymes in Citronellal Production

Regulation of Biosynthetic Pathways of this compound

The synthesis of this compound in plants is a tightly regulated process, influenced by both internal genetic programming and external environmental cues. Understanding these regulatory layers is crucial for optimizing natural production.

Environmental and Cultivation Influences on Terpenoid Production

The production of essential oils, and specifically the concentration of this compound in plants like Cymbopogon species, is significantly influenced by a range of environmental and agricultural factors. aip.orginvestaceh.id These external variables can alter the plant's secondary metabolism, leading to variations in both the yield and chemical composition of the extracted oil. investaceh.id

Key factors include geographical location, climate, and soil conditions. aip.orgmdpi.com Citronella grass thrives at altitudes from sea level to 1,500 meters, with annual rainfall between 1,500 and 2,500 mm and temperatures of 25-30°C. investaceh.id Soil characteristics, such as pH and organic content, also play a critical role; citronella has been observed growing in infertile soils with acidic to slightly acidic pH levels. aip.org

Cultivation techniques are equally important. asia.ac.id These include the choice of plant variety, plant age, light exposure, harvesting schedule, and post-harvest handling. aip.orginvestaceh.id For example, research has shown that the application of nitrogen fertilizer can directly impact the chemical profile of the essential oil; one study found that applying nitrogen at a rate of 6.9 g/plant increased the citronellal content to 41.59%. asia.ac.id The frequency of harvesting also matters, with some cultivation systems allowing for up to four harvests per year from a single planting. atlantis-press.com

Table 1: Environmental and Cultivation Factors Affecting this compound Production

| Factor | Influence on Production | Research Finding/Example | Citation(s) |

| Geographical Location | Affects overall growth and oil composition due to unique climate and soil profiles. | Different regions are known to produce oils with varying chemical profiles. | aip.org |

| Climate | Temperature and rainfall are critical for optimal plant growth and metabolism. | Ideal conditions include 25-30°C and 1,500-2,500 mm of annual rainfall. | investaceh.id |

| Soil Conditions | Soil pH and nutrient content directly impact plant health and secondary metabolite production. | Citronella can grow in infertile, acidic soils, but nutrient management is key. | aip.org |

| Cultivation Techniques | Practices like fertilization can be optimized to enhance specific compound yields. | Application of nitrogen at 6.9 g/plant increased citronellal content to 41.59%. | asia.ac.id |

| Plant Variety | Genetic differences between varieties lead to inherent variations in oil content. | The use of superior, certified local seeds is recommended for quality. | investaceh.id |

| Harvesting | The timing and frequency of harvest affect both oil yield and quality. | Citronella can be harvested every 6-8 months, with 3-4 months between harvests. | investaceh.id |

Recombinant Host Systems for Biosynthesis

The demand for pure monoterpenoids like this compound for use in fragrances and as chemical intermediates has driven the development of biotechnological production methods. google.com Metabolic engineering of microorganisms offers a promising alternative to traditional plant extraction, allowing for scalable and sustainable production in controlled fermentation processes. google.comresearchgate.net

Yeast (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae, or baker's yeast, is a widely used eukaryotic host for the microbial synthesis of terpenoids due to its well-characterized genetics and robustness in industrial fermentations. researchgate.net Significant progress has been made in engineering yeast to produce citronellol, a direct reduction product of citronellal.

Researchers have employed a "push-pull-restrain" metabolic engineering strategy to dramatically increase citronellol titers. researchgate.netnih.gov This involves:

Pushing precursor supply by engineering key pathway enzymes. For example, replacing the native farnesyl diphosphate (B83284) synthase (Erg20) with a mutant version (Erg20F96W) enhances the availability of geranyl diphosphate (GPP), the direct precursor to monoterpenes. nih.gov

Pulling the pathway toward the target product by introducing efficient heterologous enzymes, such as an iridoid synthase from Catharanthus roseus (CrIS), which converts geraniol to citronellol. researchgate.netnih.gov

Restraining competing pathways to prevent the loss of intermediates. nih.gov

These integrated strategies have resulted in a significant, stepwise increase in production, with final titers reaching up to 8.30 g/L of citronellol in fed-batch fermentation. nih.gov

Table 2: Engineered S. cerevisiae for Citronellol Production

| Engineering Strategy | Key Gene/Modification | Resulting Citronellol Titer | Citation(s) |

| Initial Strain with Reductase | Introduction of Catharanthus roseus iridoid synthase (CrIS). | 285.89 mg/L | nih.gov |

| Enhanced Precursor Supply | Replacement of wild Erg20 with mutant Erg20F96W. | 406.01 mg/L | nih.gov |

| Substrate Channeling | Co-localization of pathway enzymes using protein scaffolds. | 972.02 mg/L | nih.gov |

| Fed-Batch Fermentation | Optimized cultivation of the final engineered strain. | 8.30 g/L | nih.gov |

Escherichia coli

Escherichia coli is a popular prokaryotic host for recombinant protein expression and metabolic engineering due to its rapid growth and simple genetic manipulation. frontiersin.org It has been successfully engineered to function as a whole-cell biocatalyst for the efficient synthesis of (R)-citronellal from (E/Z)-citral. nih.gov

One successful approach involved structure-based engineering of an ene reductase (OYE2p) from Saccharomyces cerevisiae to improve its catalytic efficiency and stereoselectivity. nih.gov The engineered enzyme variant (Y84V) was co-expressed in an E. coli strain alongside a glucose dehydrogenase (BmGDH) for cofactor regeneration. nih.gov To prevent the undesired reduction of the product, native aldehyde reductase genes in the E. coli host were deleted. nih.gov

This tailored whole-cell biocatalyst demonstrated high efficiency, achieving a (R)-citronellal concentration of over 80 mM from citral with excellent stereoselectivity (95.4% ee) and a space-time yield of 121.6 g L−1 day−1 under optimized conditions. nih.gov Patent literature further outlines the required genetic components for producing citronellal and its derivatives in E. coli, typically involving the expression of a geranyl diphosphate synthase (GPPS), a geraniol synthase (GES), an ene reductase (ENR), and a geraniol dehydrogenase (GeDH). google.com

Aspergillus Species (e.g., A. niger)

Filamentous fungi, including species like Aspergillus niger, are recognized as potent hosts for the industrial production of organic acids and enzymes and are considered potential platforms for producing terpenoids. google.comnih.gov While high-titer de novo production of this compound in Aspergillus is not as extensively documented as in E. coli or yeast, the organism possesses relevant capabilities.

Transcriptome analysis of A. niger has revealed its complex metabolic wiring and its ability to synthesize other valuable organic acids, indicating its potential as a versatile production host. nih.gov Furthermore, enzymes from Aspergillus niger, particularly lipases, have been used to catalyze the synthesis of flavor esters, demonstrating the utility of its enzymatic machinery in biotransformation processes. researchgate.net The bioconversion of related terpene compounds, such as geranyl acetate (B1210297), has also been described in A. niger. researchgate.net These findings suggest that with further metabolic engineering, Aspergillus species could be developed into effective hosts for this compound biosynthesis.

Biological Activities and Pharmacological Potential of Citronellal

Antimicrobial Properties and Mechanisms of Action

(-)-Citronellal, a monoterpenoid aldehyde, has demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic and spoilage microorganisms. Its efficacy is attributed to several mechanisms of action that primarily target cellular integrity and metabolic functions. The lipophilic nature of citronellal (B1669106) facilitates its interaction with the cell membranes of bacteria and fungi, leading to structural and functional damage.

Antibacterial Activity

This compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability, loss of cellular contents, and ultimately, cell death. nih.govnih.gov This disruption affects membrane potential, integrity, and surface charge. nih.gov

This compound has shown significant efficacy against several Gram-positive bacteria. Its mechanism of action is largely associated with compromising the cell membrane. In Staphylococcus aureus, citronellal impacts membrane integrity, leading to the leakage of intracellular components like proteins. espublisher.com Studies have demonstrated that citronellal can effectively inhibit the growth of S. aureus, with some reports indicating a minimum bactericidal concentration (MBC) as low as 31.25 μl/ml. frontiersin.org The compound disrupts the cell surface, causing morphological changes and lysis. mdpi.com

The vapor of citronella essential oil, where citronellal is a major component, has been shown to have strong inhibitory activity against Bacillus cereus. researchgate.net The mechanism is believed to involve interaction with the cell membrane, leading to a change in permeability for ions like H+ and K+, which dissipates ion gradients and impairs essential cellular processes, ultimately causing cell death. asm.org

Against Listeria monocytogenes, this compound demonstrates potent inhibitory effects, with a reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 2 μL/mL. nih.gov Its mode of action includes the suppression of biofilm formation, reduction of metabolic activity, and inhibition of bacterial motility. nih.gov Electron microscopy has revealed that citronellal inflicts significant damage to the cell structure and biofilm integrity of L. monocytogenes. nih.gov It also damages nucleic acids and disrupts membrane permeability and integrity, leading to the leakage of cellular material. nih.govnih.govresearchgate.net

This compound is also active against Staphylococcus epidermidis. Essential oils containing citronellal have been reported to inhibit S. epidermidis with a minimum inhibitory concentration (MIC) of 1 mg/mL. researchgate.net Formulations containing citronella oil have demonstrated strong inhibitory power against this bacterium, which is often associated with acne. aip.orgaip.org

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterium | Activity Metric | Value | Reference |

|---|---|---|---|

| Staphylococcus aureus | MBC | 31.25 μl/ml | frontiersin.org |

| MIC | 18.8 mg/mL | researchgate.net | |

| Bacillus cereus | MIC (EO Vapor) | 0.0781 μL/mL | researchgate.net |

| Listeria monocytogenes | MIC & MBC | 2 μL/mL | nih.gov |

| Staphylococcus epidermidis | MIC | 1 mg/mL | researchgate.net |

This compound's activity extends to Gram-negative bacteria, although efficacy can vary due to the protective outer membrane of these organisms. frontiersin.org For Escherichia coli, the mechanism involves changes in membrane integrity and hydrophobicity, leading to potassium ion leakage. nih.gov The minimum inhibitory concentration (MIC) for E. coli has been reported at 37.5 mg/mL, and nanoemulsions of citronella oil have also shown inhibitory effects by disrupting the cell membrane. researchgate.netresearchgate.netresearchgate.net

The compound is also effective against Salmonella typhimurium. mdpi.com While specific inhibitory concentrations for pure this compound are being researched, studies on related compounds derived from it have shown significant antimicrobial activity. mdpi.com Furthermore, citronella oil vapor has demonstrated a strong inhibitory effect on the closely related Salmonella Enteritidis. espublisher.com

The activity of this compound against Pseudomonas aeruginosa appears to be more limited. This bacterium is noted to be one of the least sensitive Gram-negative organisms to essential oil components. mdpi.com Some Pseudomonas species are even capable of degrading citronellal and using it as a carbon source, which suggests a degree of resistance. researchgate.netscielo.br However, essential oils containing citronellal have been shown to inhibit the production of virulence factors and biofilm formation in P. aeruginosa. nih.gov

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

| Bacterium | Activity Metric | Value | Reference |

|---|---|---|---|

| Escherichia coli | MIC | 37.5 mg/mL | researchgate.net |

| MBC | >37.5 mg/mL | researchgate.net | |

| Salmonella typhimurium | MIC (modified citronellal) | 0.03 mM | mdpi.com |

| Pseudomonas aeruginosa | - | Generally less sensitive | mdpi.com |

Against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Staphylococcus epidermidis)

Antifungal Activity

This compound possesses significant antifungal properties, acting against a range of pathogenic and spoilage fungi. The mechanisms are primarily centered on the disruption of the fungal cell membrane and the inhibition of key biosynthetic pathways.

This compound is an effective agent against Candida albicans. Its mechanism of action involves interfering with membrane homeostasis by reducing ergosterol (B1671047) levels and diminishing glucose-induced H+ extrusion. mdpi.comresearchgate.net This leads to increased sensitivity to membrane-perturbing agents. mdpi.comresearchgate.net The compound also inhibits key virulence factors such as the transition from yeast to hyphal form and biofilm formation. researchgate.net The minimum inhibitory concentration (MIC) against C. albicans has been reported to be 1 mg/ml, and for the (S)-citronellal enantiomer, as low as 32 µg/mL against certain strains. scielo.brresearchgate.net The interaction with the cell membrane is a key aspect of its antifungal action, as the presence of exogenous ergosterol can increase the MIC. scielo.brbohrium.com

Activity has also been reported against various non-albicans Candida species, including C. tropicalis. researchgate.netnih.gov While specific data for Candida pseudotropicalis (now often classified as Candida kefyr) is limited, the broad-spectrum anti-Candida activity of citronellal suggests potential efficacy. For C. tropicalis, MIC values of 256 µg/mL have been recorded for citronellol (B86348) isomers, which share structural similarities with citronellal. researchgate.net

Table 3: Antifungal Activity of this compound against Candida Species

| Fungus | Activity Metric | Value | Reference |

|---|---|---|---|

| Candida albicans | MIC | 1 mg/mL | mdpi.comresearchgate.net |

| MIC ((S)-enantiomer) | 32 µg/mL | scielo.br | |

| MIC | 256 µg/mL | epa.govnih.gov | |

| Candida non-albicans spp. | MIC | 1.2 mg/mL | mdpi.com |

| Candida tropicalis | MIC (β-citronellol) | 256 µg/mL | researchgate.net |

This compound is a potent inhibitor of Penicillium digitatum, the fungus responsible for green mold in citrus fruits. nih.gov Research indicates a minimum inhibitory concentration (MIC) of 1.36 mg/mL and a minimum fungicidal concentration (MFC) of 2.72 mg/mL. nih.gov The primary mechanism of action is the targeting of ergosterol biosynthesis. nih.gov Citronellal damages the integrity of the cell membrane by down-regulating the expression of ERG genes, which are crucial for the conversion of lanosterol (B1674476) to ergosterol. nih.gov This leads to a significant decrease in ergosterol content and a massive accumulation of the precursor lanosterol, compromising the structure and function of the fungal cell membrane. nih.gov

**Table 4: Antifungal Activity of this compound against *Penicillium digitatum***

| Fungus | Activity Metric | Value | Reference |

|---|---|---|---|

| Penicillium digitatum | MIC | 1.36 mg/mL | nih.gov |

| MFC | 2.72 mg/mL | nih.gov |

Against Penicillium digitatum

Inhibition of Ergosterol Biosynthesis (e.g., ERG3, ERG11 genes)

This compound has been shown to exert its antifungal activity by targeting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Research on Penicillium digitatum, the causative agent of green mold in citrus, revealed that citronellal treatment led to a significant decrease in ergosterol content and a corresponding accumulation of lanosterol, a precursor in the ergosterol biosynthesis pathway. nih.govmdpi.com This disruption of the cell membrane integrity is a key mechanism of its antifungal action. nih.gov

Further investigation into the molecular mechanism pinpointed the downregulation of several ERG genes, which are crucial for the conversion of lanosterol to ergosterol. mdpi.comresearchgate.net Specifically, the expression of the ERG3 and ERG11 genes was markedly lower in citronellal-treated samples. researchgate.net The downregulation of ERG11 is critical as it catalyzes the C14-demethylation of lanosterol, a crucial step in ergosterol synthesis. researchgate.net The inhibition of ERG3 leads to the accumulation of ergosta-7,22-dienol, further disrupting the final steps of ergosterol production. mdpi.comresearchgate.net The addition of exogenous ergosterol was found to partially reverse the inhibitory effects of citronellal, confirming that the antifungal activity is directly linked to the inhibition of ergosterol biosynthesis. nih.govmdpi.com

**Table 1: Effect of this compound on Ergosterol Biosynthesis in *Penicillium digitatum***

| Finding | Observation | Reference |

|---|---|---|

| Ergosterol Content | Significantly decreased upon citronellal treatment. | nih.govmdpi.com |

| Lanosterol Content | Massively accumulated, indicating a block in the biosynthetic pathway. | nih.govmdpi.com |

| ***ERG* Gene Expression** | Downregulation of key genes including ERG3 and ERG11. | researchgate.net |

| Exogenous Ergosterol | Addition of ergosterol partially restored growth and membrane integrity. | nih.govmdpi.com |

Against Magnaporthe oryzae

This compound has demonstrated significant inhibitory effects against Magnaporthe oryzae, the fungus responsible for rice blast disease. mdpi.comnih.gov Studies have shown that citronellal effectively inhibits the mycelial growth of this pathogen. mdpi.comnih.govresearchgate.net The EC50 values, which represent the concentration required to inhibit 50% of the fungal growth, have been determined to be 134.00 mg/L through direct contact methods and 70.48 µL/L of air in indirect assays. mdpi.comnih.govnih.gov

Chitin (B13524) Synthesis Disruption and Cell Wall Integrity

A primary mechanism of this compound's action against M. oryzae involves the disruption of chitin synthesis and compromising the integrity of the fungal cell wall. mdpi.comnih.gov Electron microscopy has revealed that treatment with citronellal causes the mycelium to become thin, broken, wrinkled, and distorted. mdpi.comnih.gov Furthermore, transmission electron microscopy has shown invagination of the cell wall and separation from the cell mass, along with blurring of the organelles. mdpi.comnih.gov These morphological changes indicate a severe impact on the structural integrity of the fungus. mdpi.comnih.gov

Chitinase (B1577495) Gene Expression Modulation

In addition to directly affecting the cell wall structure, this compound also modulates the expression of genes related to chitin metabolism. mdpi.comnih.gov Studies have observed a significant enhancement of chitinase activity in M. oryzae treated with citronellal. mdpi.comnih.gov Correspondingly, the expression of genes related to chitin synthesis was found to be significantly upregulated, in one study by as much as 17.47-fold. mdpi.comnih.govnih.gov This suggests a complex response where the fungus may attempt to compensate for the cell wall damage, but ultimately, the disruptive effects of citronellal lead to the inhibition of fungal growth. mdpi.comnih.gov

**Table 2: Efficacy of this compound against *Magnaporthe oryzae***

| Parameter | Result | Reference |

|---|---|---|

| EC50 (Direct Contact) | 134.00 mg/L | mdpi.comnih.govnih.gov |

| EC50 (Indirect/Volatile) | 70.48 µL/L air | mdpi.comnih.govnih.gov |

| Mycelial Morphology | Thin, broken, wrinkled, distorted mycelium. | mdpi.comnih.gov |

| Cell Wall Integrity | Invagination and separation of the cell wall. | mdpi.comnih.gov |

| Chitinase Activity | Significantly enhanced. | mdpi.comnih.gov |

| Chitin Synthesis Gene Expression | Upregulated up to 17.47-fold. | mdpi.comnih.govnih.gov |

Against Dermatophytes (Microsporum gypseum, Trichophyton mentagrophytes)

This compound has shown antifungal activity against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. researchgate.net Specifically, it has been found to be effective against clinical isolates of Microsporum gypseum and Trichophyton mentagrophytes. researchgate.netnih.gov The essential oil of Eucalyptus citriodora, in which citronellal is the dominant compound (69.77%), has demonstrated significant antifungal potential against these dermatophytes. nih.gov While M. gypseum was noted to be the most resistant among the tested strains, the essential oil still exhibited inhibitory effects. nih.gov Other studies have also highlighted the activity of various essential oils containing citronellal against these dermatophytes. nih.govunipi.it

Against Aspergillus fumigatus

The antifungal properties of this compound extend to Aspergillus fumigatus, an opportunistic fungal pathogen. researchgate.net Research has demonstrated that citronellal exhibits antifungal activity against this species. researchgate.net The essential oil of Cymbopogon nardus (citronella), which contains citronellal as a major component, has been shown to markedly suppress the growth of several Aspergillus species. jst.go.jp The mechanism of action is believed to involve the destruction of the fungal cell wall and membrane, leading to the loss of cytoplasm and severe damage to organelles. nih.gov

Antiviral Activity

In addition to its antifungal properties, this compound is also recognized for its antiviral activity. researchgate.netlandema.com It has been identified as a potent antiviral agent. landema.com Studies have investigated its effects against the Tobacco Mosaic Virus (TMV), where it demonstrated a more than 40% inhibition rate of TMV infection in vivo at a concentration of 320 μg/ml. jmb.or.kr This suggests that citronellal has the potential to be developed as an alternative for treating certain plant viral infections. jmb.or.kr Some research also suggests that citronella oil, which is rich in citronellal, may possess antiviral properties relevant to human health, though more research is needed in this area. humanjournals.com

Anthelmintic/Antiparasitic Activity

This compound has demonstrated notable efficacy against various parasites. researchgate.nettandfonline.commdpi.com Studies have shown its potential as an anthelmintic agent. For instance, research on the nematode Haemonchus contortus revealed that citronellal exhibited ovicidal activity and impaired larval development. scielo.br Specifically, the effective concentration to inhibit 50% of larval development (EC50) was 14.91 mM for one isolate and 15.56 mM for another. scielo.br

The antiparasitic actions of this compound extend to protozoan parasites as well. Essential oil of Cymbopogon winterianus, with citronellal as a major component, has shown activity against Leishmania and Trypanosoma parasites. mdpi.com While one study indicated that citronellal itself did not show significant activity against Leishmania braziliensis at a concentration of 100 µg/mL, it did demonstrate excellent antipromastigote activity. nih.gov Furthermore, essential oils from other plants containing high levels of citronellal, such as Eucalyptus citriodora, have also exhibited good leishmanicidal effects. nih.gov The essential oil of Cymbopogon winterianus showed clinically relevant antiprotozoal activity with a 50% lethal concentration (LC50) of less than 62.5 μg/mL against both promastigote and epimastigote forms of the parasites. nih.gov

Table 1: Anthelmintic/Antiparasitic Activity of this compound

| Organism | Activity | Effective Concentration | Reference |

|---|---|---|---|

| Haemonchus contortus | Ovicidal and impaired larval development | EC50: 14.91 mM - 15.56 mM | scielo.br |

| Leishmania braziliensis | Antipromastigote activity | - | nih.gov |

| Leishmania and Trypanosoma parasites | Antiparasitic activity | LC50 < 62.5 μg/mL | mdpi.comnih.gov |

Anti-inflammatory and Antinociceptive Effects

This compound has been shown to possess significant anti-inflammatory and antinociceptive (pain-relieving) properties. researchgate.nettandfonline.com Its anti-inflammatory effects are linked to the inhibition of enzymes in the arachidonic acid pathway, which in turn prevents leukocyte migration, edema formation, and the increase of reactive oxygen species in tissues. nih.govresearchgate.net

In vivo studies have demonstrated these effects. For example, intraperitoneal administration of citronellal at doses of 50, 100, and 200 mg/kg inhibited carrageenan-induced leukocyte migration in rats. nih.govresearchgate.net The same doses also significantly inhibited carrageenan- and arachidonic acid-induced paw edema in rats. nih.govresearchgate.net Furthermore, citronellal has been observed to decrease the production of pro-inflammatory factors such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net

The antinociceptive effects of this compound have been demonstrated in various pain models. It has been shown to reduce nociceptive responses in both the neurogenic and inflammatory phases of the formalin test. researchgate.nettandfonline.com Studies have also shown its effectiveness in reducing pain in the capsaicin (B1668287) and glutamate (B1630785) tests. The mechanism of its analgesic action is thought to involve both peripheral and central pathways, potentially through the inhibition of prostaglandin (B15479496) synthesis and interaction with the opioid system. researchgate.nettandfonline.comresearchgate.net The (S)-(-) isomer of citronellal has shown better antinociceptive results at lower concentrations compared to its (R)-(+) counterpart. scielo.brnih.gov

Table 2: Anti-inflammatory and Antinociceptive Effects of this compound

| Activity | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced leukocyte migration | Inhibition of leukocyte migration | nih.govresearchgate.net |

| Anti-inflammatory | Carrageenan- and arachidonic acid-induced paw edema | Significant inhibition of edema | nih.govresearchgate.net |

| Antinociceptive | Formalin test (orofacial pain) | Reduction of face-rubbing in both phases | |

| Antinociceptive | Acetic acid-induced writhing | Significant reduction in writhing | researchgate.nettandfonline.comresearchgate.net |

| Antinociceptive | Hot plate test | Increased latency, indicating central analgesic properties | researchgate.nettandfonline.com |

Antioxidant Properties and Oxidative Stress Modulation

This compound exhibits significant antioxidant properties and the ability to modulate oxidative stress. researchgate.nettandfonline.comresearchgate.net These properties are attributed to its capacity to scavenge free radicals, which can prevent lipid peroxidation and reduce cellular damage. nih.gov

In vitro studies have demonstrated that citronellal can effectively scavenge superoxide (B77818) and nitric oxide radicals. It has been shown to have a significant antioxidant effect in total radical-trapping antioxidant parameter (TRAP) and total antioxidant reactivity (TAR) assays. Research indicates that citronellal can prevent lipid peroxidation in cell membranes and reduce hepatic lipoperoxidation. nih.gov

Furthermore, this compound has been found to modulate the levels of antioxidant enzymes. Studies in animal models of Parkinson's disease have shown that it can enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, and increase the levels of antioxidant enzymes such as catalase, glutathione (B108866) (GSH), and superoxide dismutase (SOD). nih.govresearchgate.net In the context of type 2 diabetes, citronellal has been observed to alleviate oxidative stress-induced mitochondrial damage. doaj.orgnih.gov

Table 3: Antioxidant Properties of this compound

| Activity | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Free radical scavenging | In vitro assays | Scavenges superoxide and nitric oxide radicals | |

| Antioxidant capacity | TRAP/TAR assays | Significant antioxidant activity | |

| Lipid peroxidation | In vivo and in vitro | Prevents lipid peroxidation and reduces hepatic lipoperoxidation | nih.gov |

| Antioxidant enzyme modulation | In vivo (Parkinson's model) | Enhances Nrf2 expression and levels of catalase, GSH, and SOD | nih.govresearchgate.net |

| Oxidative stress modulation | In vivo (Type 2 diabetes model) | Alleviates oxidative stress-induced mitochondrial damage | doaj.orgnih.gov |

Anticancer and Antiproliferative Activity

This compound has demonstrated potential as an anticancer and antiproliferative agent in various studies. nih.govresearchgate.nettandfonline.com Its activity has been observed against several cancer cell lines.

Research has shown that citronellal can suppress the growth of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line. nih.govresearchgate.net In different antiproliferative assays (NRU, SRB, and MTT), citronellal showed significant growth suppression. nih.govresearchgate.net The proposed mechanisms for its anticancer effects include the suppression of LOX-5 activity and the prevention of microtubule polymerization. nih.govresearchgate.net The IC50 value for the suppression of LOX-5 activity was 40.63±2.27 μM, and for the prevention of microtubule polymerization, it was 63.62 μM. nih.govresearchgate.net

In an in vivo study using an Ehrlich Ascites Carcinoma (EAC) model, citronellal inhibited the growth of tumor cells by 45.97% at a dose of 75 mg/kg. nih.govresearchgate.net Other studies have also reported the antiproliferative effects of citronellol, a related compound, on various cancer cell lines, including leukemia, cervical, ovarian, and breast cancer. researchgate.netmdpi.com

Table 4: Anticancer and Antiproliferative Activity of this compound

| Cancer Type | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231 cells | Suppresses cell growth by over 50% (NRU assay) | nih.govresearchgate.net |

| Ehrlich Ascites Carcinoma | EAC model (in vivo) | Inhibited tumor cell growth by 45.97% | nih.govresearchgate.net |

| Various Cancers | Leukemia, cervical, ovarian, breast cancer cells | Antiproliferative effects (citronellol) | researchgate.netmdpi.com |

Cardioprotective and Antihypertensive Effects

This compound has been shown to have beneficial effects on the cardiovascular system, including cardioprotective and antihypertensive properties. mdpi.comresearchgate.nettandfonline.com

Studies in rats have demonstrated that citronellal can significantly reduce blood pressure. latamjpharm.orgunlp.edu.ar In L-NAME hypertensive rats, oral administration of citronellal (200 mg/kg) lowered blood pressure. latamjpharm.orgunlp.edu.ar In normotensive rats, intravenous administration of citronellal induced hypotension. latamjpharm.orgunlp.edu.ar The mechanism behind this hypotensive effect appears to be an endothelium-independent vasorelaxation, likely involving the inhibition of Ca2+ influx in vascular smooth muscle. latamjpharm.orgunlp.edu.arnih.gov

The related compound, citronellol, has also been investigated for its cardioprotective effects. In a study on doxorubicin-induced cardiotoxicity in rats, citronellol treatment reduced cardiac antioxidant enzymes and lipid biomarkers in a dose-dependent manner. nih.govmdpi.comnih.govresearchgate.net It also increased the expression of anti-inflammatory cytokines while reducing the expression of pro-inflammatory cytokines, suggesting a protective role against heart damage. nih.govmdpi.comnih.govresearchgate.net

Table 5: Cardioprotective and Antihypertensive Effects of this compound

| Activity | Model | Key Findings | Reference |

|---|---|---|---|

| Antihypertensive | L-NAME hypertensive and normotensive rats | Significant reduction in blood pressure | latamjpharm.orgunlp.edu.ar |

| Vasorelaxant | Rat mesenteric artery rings | Endothelium-independent vasorelaxation, likely via Ca2+ influx inhibition | latamjpharm.orgunlp.edu.arnih.gov |

| Cardioprotective (Citronellol) | Doxorubicin-induced cardiotoxicity in rats | Reduced cardiac biomarkers, increased anti-inflammatory cytokines | nih.govmdpi.comnih.govresearchgate.net |

Antidiabetic Potential

This compound and its related compounds have shown promise as potential antidiabetic agents. nih.govresearchgate.nettandfonline.com Their effects on glucose metabolism and insulin (B600854) levels have been investigated in several studies.

In streptozotocin-induced diabetic rats, oral administration of citronellol (a related monoterpene) attenuated hyperglycemia, improved insulin and hemoglobin levels, and decreased HbA1c concentrations. mdpi.commdpi.com It also appeared to modulate key hepatic enzymes involved in glucose metabolism. mdpi.comresearchgate.net

Research on citronellal in the context of type 2 diabetes has indicated its potential to reduce mitochondrial damage caused by oxidative stress and protect against endothelial dysfunction. doaj.orgnih.govresearchgate.net Furthermore, essential oils containing citronellal have demonstrated α-amylase inhibitory activity, which is a mechanism for controlling post-meal blood glucose levels. cabidigitallibrary.org

Table 6: Antidiabetic Potential of this compound and Related Compounds

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Citronellol | Streptozotocin-induced diabetic rats | Attenuated hyperglycemia, improved insulin and HbA1c levels | mdpi.commdpi.com |

| This compound | Type 2 diabetes models | Reduces mitochondrial damage and protects against endothelial dysfunction | doaj.orgnih.govresearchgate.net |

| Citronella oil | In vitro | α-amylase inhibitory activity | cabidigitallibrary.org |

Anesthetic Properties

This compound has been investigated for its anesthetic properties, particularly in aquatic species. nih.govresearchgate.nettandfonline.com Studies on fish have shown that it can induce sedation and anesthesia.

In rainbow trout (Oncorhynchus mykiss), citronellal has been shown to have an anesthetic effect, with higher concentrations mitigating stress responses. researchgate.net However, studies on juvenile tambaqui (Colossoma macropomum) suggest that while citronellal does induce changes in electroencephalographic (EEG) tracings, it may also cause persistent brain excitability during induction, raising some concerns about its suitability as a sole anesthetic agent in this species. mdpi.com

Further research has indicated that this compound can have sedative-like effects in mice and may augment the action of diazepam, possibly through interaction with the GABAergic pathway. nih.gov

Table 7: Anesthetic Properties of this compound

| Organism | Effect | Key Findings | Reference |

|---|---|---|---|

| Rainbow trout (Oncorhynchus mykiss) | Anesthetic | Induces anesthesia and mitigates stress responses | researchgate.net |

| Juvenile tambaqui (Colossoma macropomum) | Anesthetic | Induces EEG changes but may cause brain excitability | mdpi.com |

| Swiss mice | Sedative-like | Exerts sedative effects and augments diazepam's action | nih.gov |

Effects on Neurological Systems

This compound, a naturally occurring monoterpenoid aldehyde, has demonstrated significant interactions with the central nervous system (CNS), exhibiting a range of neurological effects. Research has particularly highlighted its potential as an anticonvulsant and sedative agent, primarily through modulation of the GABAergic system.

Studies have shown that citronellal can produce depressant activity on the CNS, leading to observable behavioral changes in animal models, such as reduced spontaneous activity, ataxia (loss of full control of bodily movements), and sedation. tandfonline.com Its sedative properties have been explored in detail, with findings indicating that citronellal significantly enhances pentobarbital-induced sleep, increasing the duration of sleep in a dose-dependent manner. tandfonline.com The proposed mechanism for this sedative-like effect involves the potentiation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. researchgate.netresearchgate.netnih.gov In-vitro and in-silico studies suggest that citronellal enhances GABA release by increasing presynaptic calcium influx. researchgate.net It then binds to GABA-A receptor subunits (specifically α1 and β2), which promotes the influx of chloride ions, leading to neuronal hyperpolarization and a subsequent reduction in neuronal excitability. researchgate.netresearchgate.net This action results in a dose-dependent reduction in sleep latency and an increase in sleep duration. nih.gov

Furthermore, this compound has been investigated for its anticonvulsant properties. nih.govresearchgate.net In studies using isoniazid-induced convulsions in mice, citronellal dose-dependently increased the onset time of seizures while decreasing their frequency and duration. nih.gov The underlying mechanism for this anticonvulsant activity is believed to be twofold. Molecular docking studies have shown that citronellal has a binding affinity for both the GABA-A receptor and voltage-gated sodium channels. nih.govresearchgate.net By enhancing the inhibitory activity of the GABA-A receptor and simultaneously inhibiting voltage-gated sodium channels, citronellal effectively reduces neuronal hyperexcitability that leads to convulsions. nih.govresearchgate.net The compound has also shown anxiolytic and analgesic effects, which are thought to be mediated through interactions with GABA-A receptors and cyclooxygenase (COX) pathways. nih.govnih.gov

Table 1: Summary of Research Findings on the Neurological Effects of this compound

| Neurological Effect | Experimental Model | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Anticonvulsant | Isoniazid (INH)-induced seizures in mice | Dose-dependently increased seizure onset and reduced seizure frequency and duration. | Enhancement of GABA-A receptor activity and inhibition of voltage-gated sodium channel receptors. | nih.gov |

| Sedative | Thiopental sodium (TS)‐induced sleep in Swiss mice | Dose-dependently reduced sleep latency and augmented sleep duration. Potentiated the effects of diazepam. | Enhances GABA release, binds to GABA-A receptor subunits (α1 and β2), promoting chloride ion influx and neuronal hyperpolarization. | researchgate.netresearchgate.netnih.gov |

| CNS Depressant | Behavioral models in mice | Induced decreased spontaneous activity, palpebral ptosis, ataxia, and sedation. | General depressant activity on the central nervous system. | tandfonline.com |

| Anxiolytic & Analgesic | Marble displacement and spiked-field tests in Swiss mice | Significantly reduced behaviors associated with anxiety and pain. | Interaction with GABA-A receptor (α2 and α3 subunits) and COX1/COX2 enzymes. | nih.gov |

Impact on Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and exhibit increased resistance to antimicrobial agents. This compound has shown notable efficacy in combating biofilm formation by various pathogenic bacteria, presenting a potential alternative to conventional antimicrobial treatments.

Research has demonstrated the antibiofilm activity of citronellal against both Gram-positive and Gram-negative bacteria. In studies involving Escherichia coli, citronellal was found to effectively interfere with biofilm formation. mdpi.com It significantly reduced the metabolic activity and culturability of biofilm cells and, most notably, strongly prevented the formation of native microcolonies, a critical step in biofilm development. mdpi.com The primary target of its action appears to be the bacterial cell membrane; damage to the membrane can impede the initial attachment of cells, which is essential for biofilm formation. mdpi.com

The compound has also shown significant antibiofilm effects against Staphylococcus aureus. The essential oil of Cymbopogon nardus (citronella), of which citronellal is a major component, and its constituent geraniol (B1671447), have been shown to reduce the biomass of S. aureus biofilms by up to 100% at concentrations between 0.5 and 4 mg/mL. nih.govnih.gov This action includes both the inhibition of biofilm formation and a reduction in the viability of cells within established biofilms. nih.gov Similarly, against Pseudomonas aeruginosa, a notorious biofilm-forming pathogen, citronella oil has been shown to differentially affect biofilm formation. researchgate.net Furthermore, studies on the isomers of the related compound β-citronellol have demonstrated inhibitory activity against the formation of biofilms by the fungal pathogens Candida albicans and Candida tropicalis. tandfonline.comtandfonline.com This activity is linked to the attenuation of virulence factors, such as the adherence to surfaces and the transition from yeast to filamentous forms, which are crucial for biofilm development. tandfonline.comtandfonline.com

Table 2: Research Findings on the Impact of this compound and Related Compounds on Biofilm Formation

| Microorganism | Compound Tested | Key Findings | Citation |

|---|---|---|---|

| Escherichia coli | Citronellol | Caused a 53% reduction in metabolic activity and a 90% reduction in cell culturability in biofilms. Strongly prevented native microcolony formation. | mdpi.com |

| Staphylococcus aureus | Citronella Oil (EOCN) & Geraniol | EOCN and geraniol reduced biofilm biomass by up to 100% at concentrations of 0.5 to 4 mg/mL. A significant reduction in cell viability within the biofilm was also observed. | nih.govnih.govnanobioletters.com |

| Pseudomonas aeruginosa | Citronella Oil | Differentially affected growth-normalized biofilm formation. | researchgate.net |

| Candida albicans | β-citronellol isomers | Inhibited biofilm formation by attenuating virulence factors like adherence and morphogenesis. | tandfonline.comtandfonline.com |

| Candida tropicalis | β-citronellol isomers | Demonstrated inhibitory activity on the formation of biofilms. | tandfonline.comtandfonline.com |

Ecological Roles and Interactions of Citronellal

Plant-Insect Interactions

(-)-Citronellal is a key mediator in the defense mechanisms of plants against herbivorous insects. ekb.egnih.govprevention.com Its presence in plant tissues can deter feeding and oviposition, thereby protecting the plant from potential damage. pertanian.go.id The volatile nature of this compound allows it to act as an airborne signal, influencing the behavior of insects even before they make physical contact with the plant. orst.edu

This compound has demonstrated notable insecticidal properties against a range of insect species. researchgate.netoniusavenezia.com Its toxicity is a crucial aspect of its protective role for plants and has garnered interest for its potential use in pest management strategies. ekb.egresearchgate.net

The insecticidal action of this compound is multifaceted, involving both neurotoxic and cytotoxic effects. researchgate.net Research suggests that it can disrupt the nervous systems of insects. researchgate.net One of the key mechanisms is cytotoxicity, which involves inducing damage to cells. researchgate.net Studies have indicated that this compound can lead to mitochondrial dysfunction. researchgate.netimrpress.com This disruption involves an overload of mitochondrial Ca2+ and depolarization of the mitochondrial membrane. researchgate.net The metabolism of compounds like citronellal (B1669106) can generate oxidative stress, leading to an increase in intra-mitochondrial free Ca2+. This triggers the formation of reactive oxygen species (ROS), which in turn causes mitochondrial depolarization, depletion of ATP, and ultimately leads to either necrotic or apoptotic cell death. researchgate.net This cytotoxic mode of action, characterized by the upregulation of apoptosis-associated genes, highlights the compound's ability to interfere with fundamental cellular processes in insects. researchgate.net

This compound has shown significant insecticidal effects against the dengue vector, Aedes aegypti. ajol.infonih.gov Essential oils containing citronellal have demonstrated larvicidal activity against this mosquito species. scielo.brresearchgate.net For instance, essential oil of citronella has been shown to be effective against Aedes aegypti larvae, with studies reporting LC50 values (the concentration required to kill 50% of the larvae) of 111.84 µg/mL. nih.govscielo.br Other research has also confirmed the larvicidal properties of essential oils rich in citronellal against Aedes aegypti. nih.gov

This compound exhibits insecticidal and acaricidal activity against various agricultural pests. researchgate.net

Haemaphysalis longicornis : Studies on the tick Haemaphysalis longicornis have revealed that citronellal has acaricidal effects. The mode of action appears to be both neurotoxic and cytotoxic, involving the disruption of calcium channels and the induction of apoptosis. researchgate.net

Oryzaephilus surinamensis : While direct studies on this compound's effect on Oryzaephilus surinamensis (the saw-toothed grain beetle) are limited in the provided context, the known broad-spectrum insecticidal properties of citronella oil suggest potential activity against stored product pests.

Helicoverpa armigera : Research has demonstrated the efficacy of citronella oil, with this compound as a major component, against the cotton bollworm, Helicoverpa armigera. pertanian.go.idagrojournal.org Laboratory experiments showed that citronella oil could reduce egg-laying by 53-66% and decrease egg hatchability by 15-95%. pertanian.go.id Field studies also indicated a significant reduction in fruit damage caused by this pest. pertanian.go.id

Spodoptera frugiperda : this compound has been identified as a potential biopesticide against the fall armyworm, Spodoptera frugiperda. ekb.eg The compound acts as a contact poison, causing dehydration and eventual death of the insect. ekb.eg

| Pest Species | Type of Activity | Key Findings |

| Haemaphysalis longicornis | Acaricidal | Neurotoxic and cytotoxic effects, including apoptosis induction. researchgate.net |

| Helicoverpa armigera | Insecticidal, Ovicidal | Reduced egg-laying and hatchability; significant reduction in crop damage. pertanian.go.id |

| Spodoptera frugiperda | Insecticidal | Acts as a contact poison causing dehydration. ekb.eg |

Against Mosquitoes (Aedes aegypti)

Repellent and Deterrent Effects

One of the most well-documented ecological roles of this compound is its ability to repel and deter insects. nih.govresearchgate.netagrojournal.org This effect is primarily mediated by its strong and distinctive odor, which masks the attractant scents that insects use to locate their hosts. orst.eduecoshieldpest.com The aroma of citronellal interferes with the sensory receptors of insects, making it difficult for them to find their targets. oniusavenezia.comecoshieldpest.com

This repellent action has been observed against a variety of insects, including mosquitoes, flies, and gnats. ecoshieldpest.com For example, citronella oil has been shown to be highly repellent against the whitefly Bemisia tabaci. researchgate.net The repellent properties of essential oils containing citronellal are often attributed to a complex mixture of volatile compounds that are detected by the target insect. researchgate.net

Oviposition Deterrent Properties

This compound also plays a crucial role in deterring female insects from laying their eggs on treated surfaces. researchgate.netagrojournal.org This oviposition deterrent effect is a significant advantage for plants, as it prevents the subsequent larval stage from causing damage. pagepressjournals.org

Research has shown that citronella essential oil can significantly deter the egg-laying activity of pests like the whitefly Bemisia tabaci on chili leaves. researchgate.net Similarly, it has been found to reduce the number of eggs laid by the fruit borer Helicoverpa armigera. pertanian.go.id The presence of the scent from non-host plants, such as the aroma of citronellal, can disrupt the host-seeking behavior of insects, leading them to avoid laying eggs on those plants. pagepressjournals.org

| Insect Species | Activity | Observed Effect |

| Bemisia tabaci | Oviposition Deterrent | Significantly fewer eggs laid on treated chili leaves. researchgate.net |

| Helicoverpa armigera | Oviposition Deterrent | Reduced egg-laying on treated plants. pertanian.go.id |

Plant-Pathogen Interactions